molecular formula C8H8BrNO3 B11718883 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene

Cat. No.: B11718883
M. Wt: 246.06 g/mol
InChI Key: HQVBQCVBKBPBKI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, a methoxy group at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position. For instance, 2-Bromo-1-methoxy-3-nitrobenzene (CAS 67853-37-6) shares structural similarities, with a molecular weight (F.W.) of 232.03 . The methyl substituent in the target compound likely increases steric hindrance compared to unmethylated derivatives, influencing reactivity and physical properties such as melting point and solubility.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-bromo-5-methoxy-1-methyl-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,1-2H3

InChI Key

HQVBQCVBKBPBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 5-methoxy-1-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Bromo-5-methoxy-1-methyl-3-aminobenzene.

    Oxidation: 2-Bromo-5-methoxy-1-carboxy-3-nitrobenzene.

Scientific Research Applications

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene with structurally related brominated nitroaromatic compounds, focusing on molecular properties, synthesis, and applications.

Structural Analogues and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Physical Properties Reference ID
This compound* C₉H₉BrNO₃ ~246.08 (calc.) 1-CH₃, 2-Br, 3-NO₂, 5-OCH₃ N/A (inferred from analogues) -
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 232.03 1-Br, 3-NO₂, 5-OCH₃ Not explicitly reported
2-Bromo-3-methyl-5-nitrobenzoic acid C₈H₆BrNO₄ 276.05 2-Br, 3-CH₃, 5-NO₂, 1-COOH mp: Not reported; similarity: 1.00
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene C₈H₇BrClNO₃ 313.51 1-Cl, 2-OCH₂CH₃, 3-NO₂, 5-Br CAS: 1365272-18-9; Formula: C₈H₇BrClNO₃
4-Bromo-o-toluidine C₇H₈BrN 186.05 4-Br, 1-CH₃, 2-NH₂ mp: 57–59°C; bp: 240°C

Notes:

  • The methyl group in the target compound distinguishes it from unmethylated analogues like 1-Bromo-3-methoxy-5-nitrobenzene, likely increasing hydrophobicity and altering crystallization behavior.

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